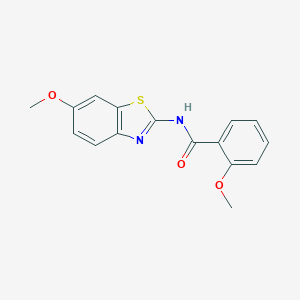
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine, also known as METP, is a novel psychoactive substance that has gained attention in the scientific community for its potential use as a research tool. METP belongs to the class of piperidine-based compounds, which have been shown to exhibit a range of biological activities, including analgesic, anticonvulsant, and antidepressant effects.
科学的研究の応用
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been used as a research tool to investigate the role of the dopamine system in addiction and reward-related behaviors. Studies have shown that 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine acts as a selective dopamine D1 receptor antagonist, which can block the rewarding effects of drugs of abuse, such as cocaine and amphetamine. Additionally, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to decrease self-administration of cocaine in rats, suggesting its potential as a therapeutic agent for drug addiction.
作用機序
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine acts as a selective antagonist of the dopamine D1 receptor, which is involved in reward-related behaviors and drug addiction. By blocking the activity of this receptor, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine can reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior. Additionally, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to decrease the locomotor activity of rats and mice, indicating its sedative effects. Additionally, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to decrease the release of glutamate in the nucleus accumbens, which may contribute to its antidepressant effects. 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has also been shown to reduce the expression of the immediate early gene c-fos in the nucleus accumbens, which is involved in the regulation of reward-related behaviors.
実験室実験の利点と制限
The main advantage of using 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine in lab experiments is its selective antagonism of the dopamine D1 receptor, which can be useful for investigating the role of this receptor in addiction and reward-related behaviors. Additionally, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to have a low toxicity profile and is relatively easy to synthesize. However, the main limitation of using 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine in lab experiments is its limited solubility in water, which can make it difficult to administer and study in vivo.
将来の方向性
For 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine research include investigating its potential as a therapeutic agent for drug addiction and depression. Additionally, further studies are needed to investigate the long-term effects of 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine on the dopamine system and its potential for abuse. Furthermore, the development of new analogs of 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine with improved solubility and selectivity may lead to the discovery of novel therapeutic agents for a range of neurological and psychiatric disorders.
合成法
The synthesis of 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine involves the reaction of 3,4,5-triethoxybenzoyl chloride with piperidine in the presence of a base. The resulting product is then subjected to a reductive amination reaction with methylamine to yield 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine. The purity of the final product can be increased through recrystallization and chromatography techniques.
特性
分子式 |
C19H29NO4 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
(4-methylpiperidin-1-yl)-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C19H29NO4/c1-5-22-16-12-15(13-17(23-6-2)18(16)24-7-3)19(21)20-10-8-14(4)9-11-20/h12-14H,5-11H2,1-4H3 |
InChIキー |
RJUOILACEIEOIJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)C |
正規SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)





![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)

![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)

![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)


![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)